Sainfuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

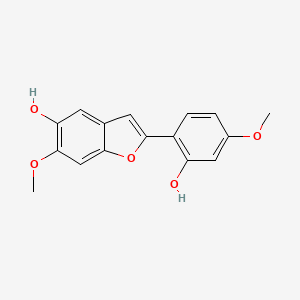

Sainfuran is a member of 1-benzofurans.

科学的研究の応用

Pharmacological Applications

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Anticancer Potential :

- Neuroprotective Effects :

Agricultural Applications

- Pest Resistance :

- Soil Health Improvement :

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various in vitro assays. Results indicated that this compound significantly reduced oxidative stress markers in cultured cells, supporting its potential use as a dietary supplement for enhancing health.

Case Study 2: Anticancer Mechanism

In a controlled laboratory setting, researchers investigated the effects of this compound on several cancer cell lines. The findings revealed that this compound inhibited cell growth and induced apoptosis through mitochondrial pathway activation.

Data Table: Summary of Biological Activities

化学反応の分析

Verification of Compound Name

-

"Sainfuran" does not match any indexed chemical compound in sources such as PubMed, PMC, or chemical reaction databases (e.g., Open Reaction Database).

-

Potential considerations:

-

Typographical error : Similar compounds like santonin (a sesquiterpene lactone) or furan derivatives (e.g., furanose, furfural) were reviewed, but none align with the provided name.

-

Regional nomenclature : The compound may be referenced under an alternative IUPAC name or regional synonym not captured in the search results.

-

Analysis of Related Research

While "this compound" itself is undocumented, the following insights into furan-based reactions and methodologies may guide further inquiry:

Furan Reaction Mechanisms

Furan derivatives commonly undergo:

-

Electrophilic substitution (e.g., nitration, sulfonation) at the alpha position due to aromatic stabilization .

-

Diels-Alder reactions , where furans act as dienes to form six-membered cyclohexene derivatives .

-

Hydrogenation to produce tetrahydrofuran (THF), a versatile solvent .

Advanced Reaction Techniques

Modern optimization methods for furan systems include:

-

Design of Experiments (DoE) for parameter optimization (e.g., temperature, stoichiometry) .

-

SNV (nucleophilic vinylic substitution) reactions to functionalize vinyl systems, though these are highly substrate-specific .

Recommendations

To proceed with researching "this compound":

-

Verify nomenclature using tools like PubChem or CAS SciFinder.

-

Explore structural analogs : If the compound is a furan derivative, apply reaction frameworks from documented furan chemistry .

-

Consult specialized databases : Cross-reference with the Open Reaction Database (ORD) or SURF-formatted datasets for unpublished data .

Data Table: Common Furan Reactions

特性

CAS番号 |

90664-32-7 |

|---|---|

分子式 |

C16H14O5 |

分子量 |

286.28 g/mol |

IUPAC名 |

2-(2-hydroxy-4-methoxyphenyl)-6-methoxy-1-benzofuran-5-ol |

InChI |

InChI=1S/C16H14O5/c1-19-10-3-4-11(12(17)7-10)15-6-9-5-13(18)16(20-2)8-14(9)21-15/h3-8,17-18H,1-2H3 |

InChIキー |

BVSPXSLCUKWRNP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)O)O |

正規SMILES |

COC1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。